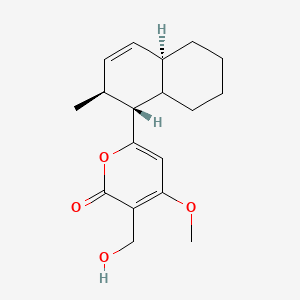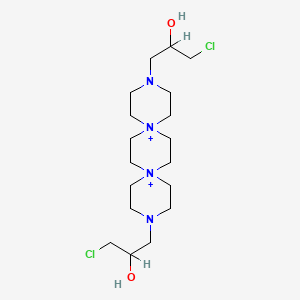
Prospidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
An antineoplastic dispiropiperazine derivative.
Aplicaciones Científicas De Investigación
Thermochemical Studies
Prospidium chloride, known as Prospidine, has been studied for its thermochemical properties in aqueous solutions. Researchers have conducted accurate thermochemical studies on the hydration and interactions of Prospidium chloride in water. These studies have determined the enthalpies of solution of the drug and the heat capacities of solid prospidine, providing insights into solute-solvent and solute-solute interactions in a liquid phase (Kustov et al., 2018).
Solvation and Ion-Ion Interactions
Further research into the solvation and ion-ion interactions of Prospidium chloride in both aqueous and non-aqueous solutions has been conducted. This research compares the thermochemical behavior of Prospidium chloride in water, formamide, and ethylene glycol. It reveals a linear correlation between the energetics of ion-ion interactions and the reciprocal dielectric constant of the medium for Prospidium chloride and other ionic species (Kustov et al., 2019).
Inhibition of Lymphoblastic Response
A study has been performed on the effect of various cytostatic compounds, including Prospidium chloride, on the lymphoblastic transformation of spleen cells in mice. This study highlighted the distinct actions of these cytostatics on B cells and T cells, providing insights into the cellular mechanisms affected by these drugs (Rojo et al., 1983).
Clinical Application in Cancer Treatment
Research into the clinical application of Prospidium chloride for treating mammary tumors induced by N-nitrosomethylurea in rats has been conducted. This study evaluated the direct oncolytic effect of intratumoral injections of Prospidium chloride, providing insights into its potential clinical applications in cancer treatment (Urcia et al., 1984).
Propiedades
Número CAS |
27115-14-6 |
|---|---|
Nombre del producto |
Prospidium |
Fórmula molecular |
C18H36Cl2N4O2+2 |
Peso molecular |
411.4 g/mol |
Nombre IUPAC |
1-chloro-3-[12-(3-chloro-2-hydroxypropyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H36Cl2N4O2/c19-13-17(25)15-21-1-5-23(6-2-21)9-11-24(12-10-23)7-3-22(4-8-24)16-18(26)14-20/h17-18,25-26H,1-16H2/q+2 |
Clave InChI |
UVYDWIMQPVNRJN-UHFFFAOYSA-N |
SMILES |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
SMILES canónico |
C1C[N+]2(CCN1CC(CCl)O)CC[N+]3(CCN(CC3)CC(CCl)O)CC2 |
Sinónimos |
Chloride, Prospidium Prospidin Prospidine Prospidium Prospidium Chloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



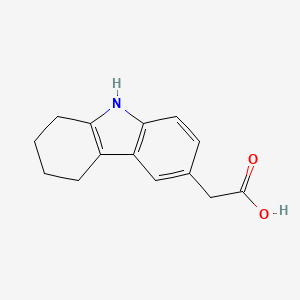
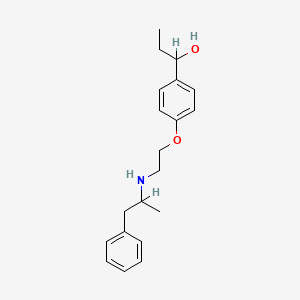
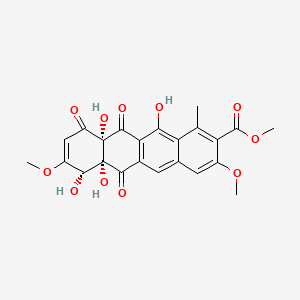
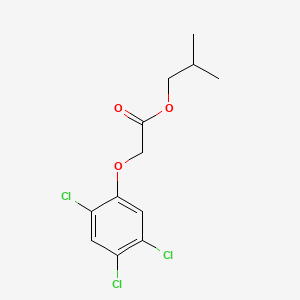
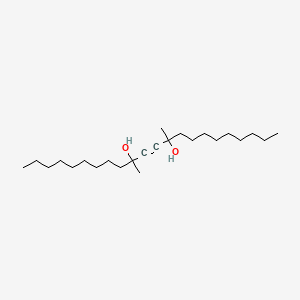
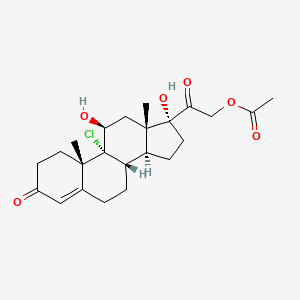

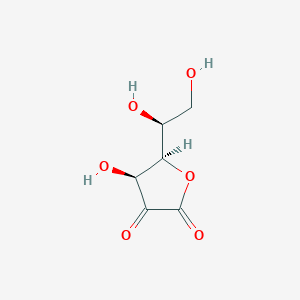
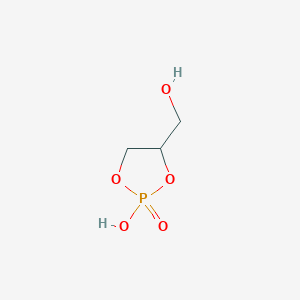
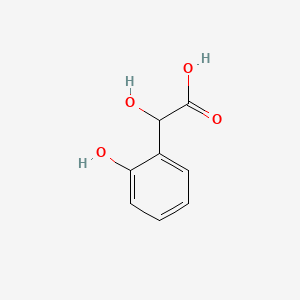
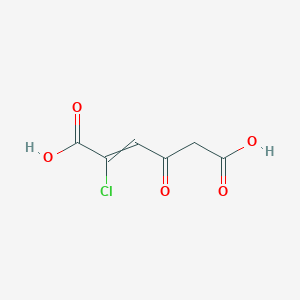
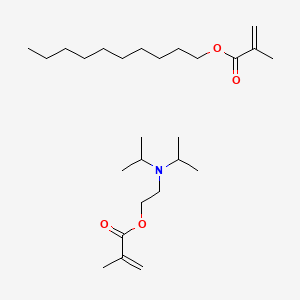
![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)
